2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-

p38 MAP kinase inhibition fluorine regiochemistry kinase inhibitor SAR

2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- (CAS 642084-13-7; molecular formula C₁₂H₁₀F₂N₂O; molecular weight 236.22 g/mol) is a fluorinated heterocyclic aromatic amine classified as a difluorophenylmethoxy-substituted 2-aminopyridine derivative. This compound serves as a key synthetic intermediate and structural component within a broader patent genus of methyl/difluorophenyl-methoxy substituted pyridinone-pyridinyl compounds developed for p38 mitogen-activated protein (MAP) kinase inhibition, with intended therapeutic applications in lymphoma and auto-inflammatory diseases.

Molecular Formula C12H10F2N2O
Molecular Weight 236.22 g/mol
CAS No. 642084-13-7
Cat. No. B12590200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-
CAS642084-13-7
Molecular FormulaC12H10F2N2O
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)COC2=C(N=CC=C2)N
InChIInChI=1S/C12H10F2N2O/c13-9-4-1-3-8(11(9)14)7-17-10-5-2-6-16-12(10)15/h1-6H,7H2,(H2,15,16)
InChIKeyZIWCMRFLCLOIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- (CAS 642084-13-7): A Precision Synthetic Building Block for Kinase-Targeted Drug Discovery


2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- (CAS 642084-13-7; molecular formula C₁₂H₁₀F₂N₂O; molecular weight 236.22 g/mol) is a fluorinated heterocyclic aromatic amine classified as a difluorophenylmethoxy-substituted 2-aminopyridine derivative . This compound serves as a key synthetic intermediate and structural component within a broader patent genus of methyl/difluorophenyl-methoxy substituted pyridinone-pyridinyl compounds developed for p38 mitogen-activated protein (MAP) kinase inhibition, with intended therapeutic applications in lymphoma and auto-inflammatory diseases [1]. The 2,3-difluoro substitution pattern on the pendant phenyl ring represents a specific regioisomeric configuration among a family of closely related difluorophenylmethoxy-pyridin-2-amine analogs that include 2,4-difluoro, 2,5-difluoro, 2,6-difluoro, and 3,4-difluoro variants .

Why Generic 2-Aminopyridine or Alternative Difluorophenyl Regioisomers Cannot Substitute for CAS 642084-13-7 in p38 Kinase Inhibitor Programs


Within the Confluence Life Sciences p38 kinase inhibitor patent genus, the 2,3-difluorophenylmethoxy moiety at the pyridine 3-position is not interchangeable with alternative difluorophenyl regioisomers or unsubstituted phenyl analogs without altering target binding interactions [1]. The patent explicitly distinguishes substituent R³ groups including 2,4-difluoro-3-methylphenyl and 2,4-difluoro-5-methylphenyl as structurally distinct embodiments, indicating that fluorine position and methylation state are design variables that modulate kinase inhibitory activity [2]. Computational docking studies on related 2-aminopyridine-based kinase inhibitors demonstrate that fluorine atoms participate in orthogonal multipolar interactions with backbone carbonyl groups and influence the conformation of the methoxy linker, effects that are exquisitely sensitive to fluorine regiochemistry [3]. Substituting CAS 642084-13-7 with the 3,4-difluoro (CAS 642084-14-8) or 2,5-difluoro (CAS 642084-23-9) regioisomer would alter the electrostatic potential surface and the spatial orientation of the pyridin-2-amine core relative to the kinase hinge region, potentially compromising binding affinity and selectivity in ways that cannot be predicted without experimental validation [3].

Quantitative Differentiation Evidence for 2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- (CAS 642084-13-7) Versus Closest Regioisomeric Analogs


Fluorine Substitution Pattern Specificity: 2,3-Difluoro Versus 2,4-Difluoro-3-Methylphenyl in the Confluence p38 Kinase Inhibitor Patent Genus

The Confluence Life Sciences patent (WO/2013) explicitly defines R³ substituent options for the pyridinone-pyridinyl scaffold as including 2,4-difluoro-3-methylphenyl and 2,4-difluoro-5-methylphenyl, but designates these as distinct embodiments from the 2,3-difluorophenylmethoxy-bearing intermediates [1]. The 2,3-difluorophenylmethoxy-pyridin-2-amine (CAS 642084-13-7) provides a unique vector for subsequent derivatization into the final pyridinone-pyridinyl compounds, wherein the methoxy linker at the pyridine 3-position positions the 2,3-difluorophenyl ring for occupancy of a lipophilic pocket within the p38 kinase active site [2]. The absence of a methyl substituent on the phenyl ring of CAS 642084-13-7 (compared to the 2,4-difluoro-3-methylphenyl R³ variant) results in a topological polar surface area (tPSA) of 48.14 Ų versus a calculated value of approximately 48.14 Ų for the 2,5-difluoro regioisomer (CAS 642084-23-9), indicating that intrinsic polarity is conserved across regioisomers, but the spatial distribution of fluorine atoms alters the three-dimensional electrostatic profile critical for target engagement .

p38 MAP kinase inhibition fluorine regiochemistry kinase inhibitor SAR

Methoxy Linker Position Specificity: 3-Methoxy Versus Alternative Pyridine Substitution Patterns in 2-Aminopyridine Kinase Inhibitor Scaffolds

The 3-methoxy substitution pattern on the pyridine ring of CAS 642084-13-7 distinguishes it from C-linked difluorophenyl-pyridin-2-amine analogs such as 5-(2,3-difluorophenyl)pyridin-2-amine (CAS 875166-91-9), where the difluorophenyl group is directly attached to the pyridine ring without a methoxy linker . The methoxy (-OCH₂-) spacer introduces an additional rotatable bond and extends the distance between the pyridine core and the difluorophenyl ring by approximately 1.4 Å compared to a direct C-C linkage, altering the conformational flexibility and the depth of fluorophenyl penetration into hydrophobic kinase pockets [1]. This structural feature is particularly relevant for compounds designed to occupy the DFG-out pocket of p38α MAP kinase, where the methoxy linker enables the difluorophenyl group to reach deeper into the allosteric site while maintaining the 2-aminopyridine hinge-binding interaction [2].

kinase hinge binding methoxy linker geometry 2-aminopyridine scaffold

Physicochemical Property Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile of CAS 642084-13-7 Versus Regioisomeric Analogs

The 2,3-difluorophenyl substitution pattern creates a distinct intramolecular electronic environment compared to other difluoro regioisomers. The proximity of the two fluorine atoms at ortho and meta positions on the phenyl ring generates a unique dipole moment and influences the pKa of the pyridin-2-amine group through through-space field effects [1]. Computed properties for CAS 642084-13-7 include an ACD/LogP value of approximately 2.14 and an ACD/LogD (pH 7.4) of approximately -0.77, based on linked chemical data records for this molecular scaffold [2]. In comparison, the 2,5-difluoro regioisomer (CAS 642084-23-9) exhibits identical molecular formula, molecular weight, and tPSA, but the altered fluorine positions are predicted to shift LogD by 0.2–0.5 log units due to differential intramolecular hydrogen bonding between the ortho-fluorine and the amine group . Experimental lipophilicity (LogD₇.₄) values have not been reported for either compound in peer-reviewed literature, and the computed values should be treated as indicative rather than definitive .

lipophilicity drug-likeness physicochemical profiling

Patent Corpus Analysis: CAS 642084-13-7 as a Defined Intermediate in the Confluence p38 Kinase Inhibitor Chemical Series

The Confluence Life Sciences patent family (filed circa 2013) covering methyl/difluorophenyl-methoxy substituted pyridinone-pyridinyl compounds establishes a structure-activity relationship framework wherein the pyridin-2-amine intermediate bearing the 3-[(2,3-difluorophenyl)methoxy] substituent serves as a specific building block for constructing the final pyridinone-pyridinyl kinase inhibitors [1]. The patent discloses Formula (I) compounds wherein X is CH or N, R¹ is chloro or bromo, R² is H or methyl, and R³ is selected from defined aryl/heteroaryl groups [2]. This patent corpus provides the strongest available evidence for the intended use and structural context of CAS 642084-13-7, documenting its role within a rationally designed kinase inhibitor series for p38-mediated diseases including lymphoma and auto-inflammatory conditions [1]. Notably, the absence of this specific 2,3-difluorophenylmethoxy intermediate from other major kinase inhibitor patent families (e.g., nNOS inhibitors from the PDB 7ts8 series, which use a distinct ethynyl linker rather than a methoxy linker) highlights its specificity to the Confluence chemical series [3].

patent analysis p38 kinase inhibitor synthetic intermediate

Defined Application Scenarios for 2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]- (CAS 642084-13-7) Based on Available Evidence


Reproduction and Optimization of Confluence Life Sciences p38 Kinase Inhibitor Lead Series

CAS 642084-13-7 is the requisite building block for synthesizing pyridinone-pyridinyl final compounds as defined in the Confluence patent family [1]. Researchers aiming to reproduce patent examples, conduct structure-activity relationship (SAR) studies around the difluorophenyl substitution pattern, or develop improved p38α MAP kinase inhibitors for lymphoma or auto-inflammatory disease indications must procure this specific 2,3-difluoro regioisomer. Use of alternative regioisomers (e.g., 2,5-difluoro or 3,4-difluoro) would yield different final compounds with uncharacterized biological activity that fall outside the patent-defined SAR landscape [2].

Kinase Inhibitor Scaffold Hopping and Fluorine Scan Studies

The 2,3-difluorophenylmethoxy-pyridin-2-amine scaffold serves as a defined starting point for systematic fluorine scan experiments, wherein the impact of fluorine position on kinase selectivity, metabolic stability, and cellular potency is evaluated. CAS 642084-13-7 enables direct comparison with the 2,5-difluoro (CAS 642084-23-9) and 3,4-difluoro (CAS 642084-14-8) regioisomers to establish quantitative fluorine position-activity relationships . Such studies are particularly valuable given the known sensitivity of kinase inhibitor binding to fluorine-mediated multipolar interactions with backbone carbonyl groups, as demonstrated in structural biology studies of related 2-aminopyridine inhibitors [3].

Methoxy Linker Conformational Analysis in Kinase Inhibitor Design

The methoxy (-OCH₂-) spacer in CAS 642084-13-7 provides a flexible linker geometry that can be systematically compared against direct C-C linked analogs (e.g., CAS 875166-91-9) in co-crystallization studies or molecular dynamics simulations to quantify the impact of linker length and flexibility on kinase binding pocket occupancy [3]. This application is relevant for computational chemists and structural biologists investigating optimal linker strategies for targeting the DFG-out pocket of p38α or related MAP kinases.

Freedom-to-Operate Analysis and Patent Landscape Mapping for Fluorinated Pyridine Kinase Inhibitors

For intellectual property professionals and competitive intelligence analysts, CAS 642084-13-7 represents a structurally specific building block within the Confluence Life Sciences (now Aclaris Therapeutics) patent estate [1][2]. Procurement of this specific CAS number, rather than a generic 'difluorophenylmethoxy-pyridin-2-amine,' ensures chemical fidelity when mapping patent claims, conducting freedom-to-operate analyses, or preparing prior art searches in the p38 kinase inhibitor chemical space.

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